molecular formula C7H13Cl2N3 B1435887 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 2059938-31-5

7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride

Cat. No.: B1435887
CAS No.: 2059938-31-5
M. Wt: 210.1 g/mol
InChI Key: ATAOTHZUCZFBTI-UHFFFAOYSA-N
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Description

7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride is a chemical compound with the molecular formula C7H11N3·2HCl and a molecular weight of 210.11 g/mol. This compound is a derivative of pyrazolo[4,3-c]pyridine, featuring a methyl group at the 7th position and two hydrochloride ions for increased solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of 7-methyl-4-aminopyridine with hydrazine hydrate in the presence of hydrochloric acid, followed by cyclization.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of large reactors, controlled temperature, and pH conditions, along with continuous monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted pyrazolo[4,3-c]pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research to study the effects of pyrazolo[4,3-c]pyridine derivatives on various biological systems.

Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.

Industry: In the chemical industry, it is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • 2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride

  • 7-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride

Uniqueness: 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride is unique due to its specific structural features, such as the presence of the methyl group at the 7th position, which influences its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

7-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-5-2-8-3-6-4-9-10-7(5)6;;/h4-5,8H,2-3H2,1H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAOTHZUCZFBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=C1NN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059938-31-5
Record name 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
Reactant of Route 2
7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
Reactant of Route 3
Reactant of Route 3
7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
Reactant of Route 4
7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
Reactant of Route 5
7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
Reactant of Route 6
7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride

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